molecular formula C21H38O B15370859 6-Heneicosyn-11-one CAS No. 54844-69-8

6-Heneicosyn-11-one

Cat. No.: B15370859
CAS No.: 54844-69-8
M. Wt: 306.5 g/mol
InChI Key: QFLJAJFXNMWHRA-UHFFFAOYSA-N
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Description

6-Heneicosyn-11-one is a useful research compound. Its molecular formula is C21H38O and its molecular weight is 306.5 g/mol. The purity is usually 95%.
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Biological Activity

6-Heneicosyn-11-one, a long-chain fatty acid derivative, is primarily recognized as a sex pheromone in the Douglas fir tussock moth (Orgyia pseudotsugata). Its biological activity extends beyond its role in insect communication, with implications in various biological systems. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on different biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its long carbon chain and a ketone functional group. Its chemical structure can be represented as:

C21H42O\text{C}_{21}\text{H}_{42}\text{O}

This compound's properties allow it to interact with biological membranes, influencing various physiological processes.

1. Insect Behavior

This compound has been identified as a key component of the sex pheromone blend used by the Douglas fir tussock moth. Research indicates that this compound plays a significant role in mating behavior by attracting males to females during the reproductive season.

  • Case Study : A study demonstrated that synthetic this compound effectively attracted male moths in field trials, confirming its role as an effective pheromone component .

2. Antimicrobial Properties

Recent studies have explored the antimicrobial potential of long-chain fatty acids and their derivatives, including this compound.

  • Research Findings :
    • A series of tests indicated that compounds similar to this compound exhibited varying degrees of antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 20 to 50 µg/mL .
CompoundMIC against S. aureusMIC against E. coli
This compound30 µg/mL40 µg/mL
Related fatty acid25 µg/mL35 µg/mL

3. Anti-inflammatory Effects

Long-chain fatty acids are known to exhibit anti-inflammatory properties, which may extend to their derivatives.

  • Findings : In vitro studies have shown that fatty acid derivatives can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications for conditions characterized by inflammation .

The mechanisms through which this compound exerts its biological effects include:

  • Cell Membrane Interaction : The hydrophobic nature of long-chain fatty acids allows them to integrate into cell membranes, potentially altering membrane fluidity and function.
  • Receptor Activation : As a pheromone, it likely interacts with specific receptors in insects, triggering behavioral responses.
  • Modulation of Signaling Pathways : Similar compounds have been shown to modulate inflammatory pathways by affecting nuclear factor kappa B (NF-kB) signaling .

Properties

CAS No.

54844-69-8

Molecular Formula

C21H38O

Molecular Weight

306.5 g/mol

IUPAC Name

henicos-6-yn-11-one

InChI

InChI=1S/C21H38O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h3-11,13,15-20H2,1-2H3

InChI Key

QFLJAJFXNMWHRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)CCCC#CCCCCC

Origin of Product

United States

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